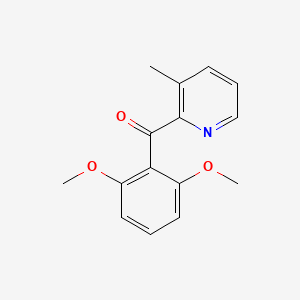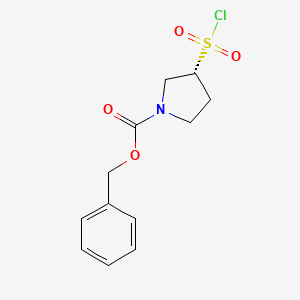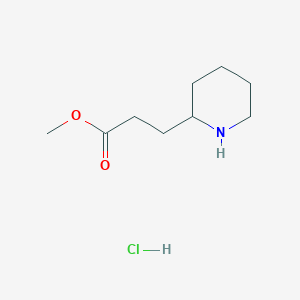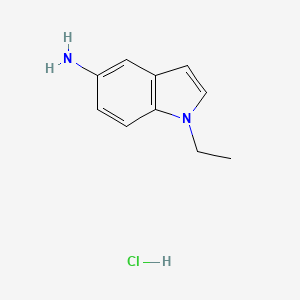
2-(2,6-Dimethoxybenzoyl)-3-methylpyridine
説明
Synthesis Analysis
The synthesis of similar compounds involves the esterification of dibenzyl tartrate with 2,6-dimethoxybenzoyl chloride . Another method involves the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid in the presence of absolute ethanol .Molecular Structure Analysis
The molecular structure of similar compounds like 2,6-Dimethoxybenzoyl Chloride has a molecular formula of C9H9ClO3, an average mass of 200.619 Da, and a monoisotopic mass of 200.024017 Da .Chemical Reactions Analysis
The preparation of similar compounds involves protection of the carboxyl groups of L- (+)- or D (-)-tartaric acid by esterification, acylation of one of the two hydroxyl groups by 2,6-dimethoxybenzoyl chloride, and removal of the ester protection from the carboxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2,6-Dimethoxybenzoyl Chloride include a molecular formula of C9H9ClO3, an average mass of 200.619 Da, and a monoisotopic mass of 200.024017 Da .科学的研究の応用
Molecular and Crystal Structure Analysis
- The compound has been investigated for its role in the formation of organic acid-base salts through self-assembly processes, leading to the characterization of structures via spectroscopic techniques and single crystal X-ray diffraction. This research provides insights into supramolecular architectures and the role of noncovalent interactions in crystal packing (Thanigaimani et al., 2015).
Synthesis and Characterization of Novel Compounds
- Studies have explored the synthesis of aromatic diamine monomers containing the pyridine unit, leading to the development of new polyimides with potential applications in materials science. This research emphasizes the importance of understanding the structural, physical, and thermal behaviors of these materials (Zhang et al., 2005).
Coordination Polymers and Complexes
- The compound's derivatives have been used to synthesize coordination polymers and complexes, revealing solvent-dependent assembly processes. Such studies are critical for designing materials with specific structural and functional properties (Pedireddi & Varughese, 2004).
Safety And Hazards
特性
IUPAC Name |
(2,6-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-5-9-16-14(10)15(17)13-11(18-2)7-4-8-12(13)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWUQBBFCSGCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=C(C=CC=C2OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101217598 | |
| Record name | (2,6-Dimethoxyphenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethoxybenzoyl)-3-methylpyridine | |
CAS RN |
1187166-13-7 | |
| Record name | (2,6-Dimethoxyphenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethoxyphenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B1421432.png)
![4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde](/img/structure/B1421434.png)

![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride](/img/structure/B1421436.png)


![2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B1421441.png)
![4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride](/img/structure/B1421442.png)